Cloflumide

Description

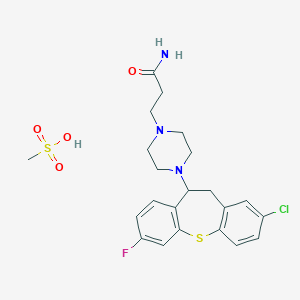

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFN3OS.CH4O3S/c22-15-1-4-19-14(11-15)12-18(17-3-2-16(23)13-20(17)28-19)26-9-7-25(8-10-26)6-5-21(24)27;1-5(2,3)4/h1-4,11,13,18H,5-10,12H2,(H2,24,27);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULDEFSMTYYRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909236 | |

| Record name | 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104821-37-6 | |

| Record name | Cloflumide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

spectrum of antifungal activity of cloflumide against plant pathogens

An In-Depth Technical Guide to the Antifungal Spectrum of Succinate Dehydrogenase Inhibitors (SDHIs) with Reference to Cloflumide

A Foreword on this compound: Preliminary database searches for "this compound" yield limited specific results for a fungicide under this exact name, suggesting it may be a less common, historical, or regional trade name. The available scientific literature strongly indicates that fungicides with similar chemical moieties fall within the Succinate Dehydrogenase Inhibitor (SDHI) class, also known as carboxamides. This guide, therefore, will focus on the well-documented antifungal spectrum and associated technical considerations for the SDHI class of fungicides (FRAC Group 7), providing a robust and scientifically grounded framework for understanding the potential activity of a compound like this compound.

Introduction to Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate Dehydrogenase Inhibitors (SDHIs) represent a significant and rapidly expanding class of fungicides utilized in modern agriculture. First introduced in the late 1960s with carboxin, the class has evolved to include numerous broad-spectrum active ingredients crucial for managing a wide range of fungal diseases in various crops.[1] SDHIs are prized for their efficacy against pathogens that may have developed resistance to other fungicide classes.

The core mechanism of SDHIs is the disruption of fungal respiration.[2] Specifically, they target and inhibit the function of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[2] This inhibition blocks the tricarboxylic acid (TCA) cycle and electron transport, ultimately halting cellular energy (ATP) production and leading to the cessation of fungal growth and development.[1]

Mechanism of Action: Targeting Fungal Respiration

The SDH enzyme is a vital component of cellular respiration in all aerobic organisms. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the respiratory chain via ubiquinone.[2] The SDH enzyme complex is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). SDHI fungicides act by binding to the ubiquinone-binding site (Qp-site) of the SDH complex, specifically at a location formed by the SdhB, SdhC, and SdhD subunits.[3] This binding physically obstructs the ubiquinone substrate, interrupting the electron transport chain and, consequently, mitochondrial respiration.[1]

Caption: Fig 2: Workflow for determining the EC₅₀ of a fungicide against a plant pathogen in vitro.

In Vivo Antifungal Assay: Protective and Curative Activity

This assay evaluates the efficacy of a compound in a whole-plant system, which is more representative of field conditions.

Objective: To assess the protective (preventative) and curative (post-infection) activity of the test compound.

Methodology:

-

Plant Propagation: Grow susceptible host plants from seed in a controlled environment (e.g., greenhouse or growth chamber) until they reach a suitable growth stage (e.g., 2-4 true leaves).

-

Inoculum Preparation: Prepare a spore suspension of the target pathogen and adjust the concentration to a known level (e.g., 1 x 10⁶ spores/mL).

-

Compound Application: Prepare a spray solution of the test compound at various concentrations.

-

Protective Assay:

-

Spray the plants with the test compound solutions until runoff.

-

Allow the plants to dry for a specified period (e.g., 24 hours).

-

Inoculate the treated plants by spraying them with the fungal spore suspension.

-

-

Curative Assay:

-

Inoculate healthy plants with the fungal spore suspension.

-

Incubate the plants under conditions conducive to infection for a set period (e.g., 24-48 hours).

-

Spray the inoculated plants with the test compound solutions.

-

-

Controls: Include untreated, uninoculated plants (negative control) and untreated, inoculated plants (positive control).

-

Incubation: Place all plants in a humid chamber under optimal conditions for disease development.

-

Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity using a rating scale (e.g., percentage of leaf area affected).

-

Efficacy Calculation: Calculate the disease control efficacy for each treatment relative to the positive control.

Fungicide Resistance in SDHIs

A critical consideration for SDHI fungicides is the potential for target pathogens to develop resistance. [3]Resistance to SDHIs is primarily due to specific point mutations in the genes encoding the SdhB, SdhC, or SdhD subunits of the SDH enzyme. [1][3]These mutations alter the amino acid sequence at the fungicide-binding site, reducing the binding affinity of the SDHI molecule and rendering it less effective. [3] Numerous mutations have been identified in various plant pathogens. The specific mutation can influence the level of resistance and the cross-resistance pattern to different SDHIs within the group. [1]Therefore, resistance management strategies, such as rotating or mixing fungicides with different modes of action, are crucial to preserve the long-term efficacy of SDHIs. [4]

Conclusion

The Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, to which a compound like this compound likely belongs, offers a broad and potent spectrum of activity against many economically important plant pathogens. Their specific mode of action, targeting fungal respiration, provides an effective tool for disease management, particularly in integrated pest management (IPM) programs. However, the propensity for resistance development necessitates careful stewardship and adherence to resistance management guidelines. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of new and existing SDHI compounds, ensuring their effective and sustainable use in agriculture.

References

- Current time information in East Riding of Yorkshire, GB. Google.

- Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens.

- Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.

- SDHi fungicides: An example of mitotoxic pesticides targeting the succin

- SDHI fungicides and turfgrass disease control: An overview. UGA Turf and Ornamental Pest Management.

- Understanding the SDHI (FRAC group 7) Fungicides. Plant & Pest Advisory.

- In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. PMC.

- IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. Scientific Papers Series A. Agronomy.

Sources

- 1. d-nb.info [d-nb.info]

- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]

- 4. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

The Metabolic Fate of Cloflumide in Plants: A Mechanistic and Methodological Guide

Abstract

Cloflumide, a key pesticide employed in modern agriculture, undergoes a complex series of metabolic transformations within plant systems. This guide provides an in-depth technical exploration of the metabolic pathways and biotransformation processes that govern the fate of this compound in plants. While specific comprehensive studies on this compound are not extensively available in the public domain, this document synthesizes established principles of xenobiotic metabolism in plants to project a plausible metabolic pathway for this compound. We will delve into the enzymatic systems responsible for its detoxification, the key chemical transformations involved, and the analytical methodologies crucial for its study. This guide is intended for researchers, scientists, and professionals in drug development and crop protection seeking a deeper understanding of the plant-pesticide interaction at a molecular level.

Introduction: The Plant's Defense Against Xenobiotics

Plants, being sessile organisms, have evolved sophisticated biochemical machinery to detoxify a wide array of foreign compounds (xenobiotics), including herbicides and pesticides like this compound. This detoxification process is generally a three-phase system, conceptually analogous to xenobiotic metabolism in mammals, often referred to as the "green liver" concept.[1]

-

Phase I: Transformation. The initial phase involves the modification of the xenobiotic to introduce or expose functional groups (e.g., -OH, -NH2, -COOH). These reactions, primarily oxidations, reductions, and hydrolyses, increase the molecule's reactivity and water solubility.[1][2]

-

Phase II: Conjugation. The modified xenobiotic is then conjugated with endogenous hydrophilic molecules, such as glucose, glutathione, or amino acids. This step significantly increases water solubility and further reduces toxicity.[2][3]

-

Phase III: Compartmentation. In the final phase, the conjugated metabolites are transported and sequestered in specific cellular compartments, typically the vacuole, or are incorporated into the cell wall, effectively removing them from active metabolic pathways.[2]

Understanding these phases is critical to predicting the persistence, efficacy, and potential for residue accumulation of pesticides like this compound in crops.

Proposed Metabolic Pathway of this compound in Plants

Based on the chemical structure of this compound and the well-established principles of xenobiotic metabolism in plants, a putative metabolic pathway can be proposed. The this compound molecule possesses several sites susceptible to enzymatic attack.

dot

Caption: A generalized experimental workflow for studying this compound metabolism.

Step-by-Step Methodology for Metabolite Profiling

-

Radiolabeling: Synthesize radiolabeled this compound (e.g., with ¹⁴C) to enable sensitive detection and tracking of the parent compound and its metabolites.

-

Plant Treatment: Apply the radiolabeled this compound to the plant species of interest (e.g., rice, wheat) under controlled conditions. This can be done through foliar application, root uptake in a hydroponic system, or soil application.

-

Time-Course Sampling: Harvest plant tissues at various time points after application to monitor the disappearance of the parent compound and the formation of metabolites.

-

Extraction: Homogenize the plant samples and extract the radiolabeled compounds using appropriate organic solvents (e.g., acetonitrile, methanol).

-

Separation: Separate the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a radiodetector. [4]6. Quantification: Quantify the amount of radioactivity in each separated peak to determine the relative abundance of the parent compound and each metabolite.

-

Structural Elucidation: Identify the chemical structures of the metabolites using mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), and potentially Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation. [5][6]

Analytical Techniques for Residue Analysis

For regulatory purposes and food safety assessment, sensitive and specific analytical methods are required to determine the levels of this compound and its significant metabolites in crop commodities. [7]

| Analytical Technique | Application in this compound Metabolism Studies |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | The primary technique for separating this compound from its metabolites in plant extracts. [4] |

| Gas Chromatography (GC) | Can be used for the analysis of volatile metabolites, often requiring derivatization. |

| Mass Spectrometry (MS) | Essential for the identification and structural elucidation of metabolites when coupled with HPLC or GC (LC-MS, GC-MS). [5][6] |

| Tandem Mass Spectrometry (MS/MS) | Provides fragmentation patterns that are crucial for the definitive identification of metabolite structures. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the unambiguous structural determination of isolated and purified metabolites. [5]|

Concluding Remarks and Future Perspectives

The metabolic pathway of this compound in plants is a critical area of study for ensuring its effective and safe use in agriculture. While this guide has outlined a plausible pathway based on established biochemical principles, further research is needed to definitively identify the specific metabolites and the enzymes responsible for their formation in key crop species. Such studies will not only enhance our understanding of plant-xenobiotic interactions but also provide valuable data for regulatory risk assessments and the development of more selective and environmentally benign pesticides. The application of advanced analytical techniques, such as high-resolution mass spectrometry and metabolomics, will be instrumental in achieving these goals.

References

- Conjugating Enzymes Involved in Xenobiotic Metabolism of Organic Xenobiotics in Plants. (2006). Journal of Plant Physiology.

- The role of plant glutathione S-transferases in herbicide metabolism. Illinois Experts.

- Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implic

- Xenobiotic-metabolizing enzymes in plants and their role in uptake and biotransformation of veterinary drugs in the environment. (2015). PubMed.

- Plant metabolism of xenobiotics. PubMed.

- Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds. (2023). Ingenta Connect.

- What Are the Principal Enzymes Oxidizing the Xenobiotics in Plants: Cytochromes P-450 or Peroxidases? (A Hypothesis). General Physiology and Biophysics.

- Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review. (2024). Weed Science | Cambridge Core.

- THE FUNCTIONS AND REGULATION OF GLUTATHIONE S-TRANSFERASES IN PLANTS. (1996). Annual Review of Plant Physiology and Plant Molecular Biology.

- Plant cytochrome P450-medi

- Plant glutathione S-transferases and herbicide detoxific

- Reactions observed in herbicide metabolism by plant cytochrome P450s.

- Role of Cytochrome P450 Enzymes in Plant Stress Response. (2020). PMC - NIH.

- Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. (2022).

- Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp.

- Metabolism and selectivity of rice herbicides in plants.

- Pesticide residue analysis in crops by LC-MS/MS method. Skyfox Publishing Group.

- A Facile Determination of Herbicide Residues and Its Applic

- Crop residue studies. Testapi.

- Analytical Methods of Bioactive Metabolites Produced by Plants and Microorganisms. (2025).

- Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2021). PubMed.

- Characterizing the biotransformation of hexachlorocyclohexanes in wheat using compound-specific stable isotope analysis and enantiomer fraction analysis. (2021). PubMed.

- Determination ofTerminal Residue ofClodinafop propargyl in Soil, Wheat Grains and Straw. Indian Society of Weed Science (ISWS), India.

- Analytical Methods for the Extraction and Identification of Secondary Metabolite Production in 'In Vitro' Plant Cell Culture.

- Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. PMC.

- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023).

- The C-Glycosyl

- Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. PMC.

- Plant Metabolites, While Looking Through HRMS: Characterization of the Phenolic Profile of Lactuca sativa as a Case Study. Taylor & Francis eBooks.

- Phenolamides: Plant specialized metabolites with a wide range of promising pharmacological and health-promoting interests. (2020). PubMed.

- (PDF) Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment.

- Exogenous Application of Lanthanum Chloride to Rice at Booting Stage Can Increase Chlorophyll Content, Modulate Chlorophyll Fluorescence and Promote Grain Yield Under Deficit Irrig

- flavonoid di-C-glucosylation | P

- (PDF) Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity and biosynthesis.

- Metabolomic and Transcriptomic Analyses of Flavonoid Biosynthesis in Dendrobium devonianum Flowers. (2025). MDPI.

- Secondary Metabolites of Plants. PMC.

- Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity and biosynthesis. (2022). PubMed.

- Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment. (2025). MDPI.

- Profiles of Secondary Metabolites (Phenolic Acids, Carotenoids, Anthocyanins, and Galantamine) and Primary Metabolites (Carbohydrates, Amino Acids, and Organic Acids)

- Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment. (2025). PubMed.

- Plant Secondary Metabolites Produced in Response to Abiotic Stresses Has Potential Application in Pharmaceutical Product Development. (2022). PMC.

- Rice-Magnaporthe transcriptomics reveals host defense activation induced by red seaweed-biostimulant in rice plants. (2023). Frontiers.

- Integrated transcriptomic and metabolomic analysis provides insight into the regulation of leaf senescence in rice. (2021). PMC.

- (PDF) Integrated Transcriptomic and Metabolomic Analyses Reveal the Importance of the Terpenoid, Fatty Acid, and Flavonoid Pathways in Rice Cell Death and Defense.

Sources

- 1. Pesticide residues in food: report 2024: Joint FAO/WHO Meeting on Pesticide Residues [who.int]

- 2. Plant Production and Protection Division: The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) [fao.org]

- 3. JMPR - FAO/WHO Joint Meeting on Pesticide Residues | Pest and Pesticide Management | Food and Agriculture Organization of the United Nations | IPM and Pesticide Risk Reduction | Food and Agriculture Organization of the United Nations [fao.org]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. Food safety and regulations: key compliance factors for food additives in the EU | Quimivita [quimivita.com]

- 7. govinfo.gov [govinfo.gov]

An In-Depth Technical Guide to Establishing the Thermodynamic Solubility Profile of Cloflumide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally determine and thermodynamically model the solubility of cloflumide in various organic solvents. The protocols and analyses detailed herein are grounded in established scientific principles to ensure data integrity and reproducibility, which are paramount for crystallization process design, formulation development, and regulatory submissions.

Introduction: The Imperative of Solubility in Drug Development

This compound (3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide) is a compound of interest whose physicochemical properties dictate its pathway through the drug development pipeline.[2] Among these properties, thermodynamic solubility is a cornerstone parameter. It represents the true equilibrium saturation point of a solute in a solvent at a given temperature and pressure. This is distinct from kinetic solubility, which is often measured in high-throughput screening and may not represent a stable thermodynamic state.[1][3][4]

A thorough understanding of this compound's thermodynamic solubility profile is critical for:

-

Crystallization and Purification: Selecting optimal solvent systems to control crystal habit, size, and purity, thereby ensuring batch-to-batch consistency.[5][6]

-

Formulation Development: Designing stable liquid dosage forms or predicting dissolution behavior for solid forms, which directly impacts bioavailability.[7][8]

-

Process Chemistry: Optimizing reaction conditions where this compound is a reactant or product, preventing premature precipitation or enabling efficient extraction.

This document outlines the theoretical underpinnings, a robust experimental workflow, and the subsequent data modeling required to build a complete thermodynamic solubility profile for this compound.

Theoretical Foundations of Solid-Liquid Equilibrium

The dissolution of a solid compound like this compound into a solvent is a thermodynamic process governed by the principles of solid-liquid equilibrium (SLE). At saturation, the chemical potential of the solid this compound is equal to its chemical potential in the solution. The spontaneity and extent of this process are dictated by the Gibbs free energy of dissolution (ΔG°sol), which is composed of enthalpic (ΔH°sol) and entropic (ΔS°sol) contributions.

The relationship is described by the fundamental equation: ΔG°sol = ΔH°sol - TΔS°sol

A negative ΔG°sol indicates a spontaneous dissolution process. The enthalpy (ΔH°sol) reflects the heat absorbed or released during dissolution (endothermic or exothermic), while the entropy (ΔS°sol) represents the change in disorder of the system.[5][9] This experimental data can be correlated using various thermodynamic models to describe the solubility behavior as a function of temperature.

Experimental Protocol: The Isothermal Shake-Flask Method

For determining thermodynamic solubility, the isothermal shake-flask method is the gold standard, ensuring that the system reaches true equilibrium.[1][5][10] Its deliberate, time-intensive nature is a feature, not a flaw, as it allows for the slow kinetics of dissolution for many pharmaceutical compounds.

Causality Behind Experimental Design

The core principle is to create a saturated solution by agitating an excess of the solid drug in the chosen solvent at a constant, controlled temperature until the concentration of the dissolved drug in the liquid phase remains constant. The "excess solid" is crucial as it ensures the solution is genuinely saturated and in equilibrium with the solid phase.[1] A preliminary study to determine the time required to reach equilibrium is a hallmark of a self-validating protocol.

Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh an excess amount of crystalline this compound into multiple sealed vials. The excess should be visually apparent throughout the experiment.

-

Add a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile) to each vial.

-

-

Equilibration:

-

Sample Collection and Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a supernatant aliquot using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove all undissolved solid particles.[11]

-

-

Gravimetric Analysis & Sample Preparation for Quantification:

-

Immediately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to not degrade the this compound.

-

Weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, for quantification by chromatography, accurately dilute the filtered saturated solution with a suitable mobile phase for analysis.

-

-

Solid Phase Validation:

-

After the experiment, recover the remaining solid from the vials.

-

Analyze the solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

-

Causality: This step is essential for a self-validating system. It confirms that no polymorphic transformations or solvate formations occurred during the experiment, which would invalidate the solubility data for the original solid form.[12]

-

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Analytical Quantification

Accurate quantification of the dissolved this compound is paramount. While UV-Vis spectrophotometry can be used, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its superior specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.[13][14]

HPLC Method Protocol

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999 to be considered valid.

-

Sample Analysis: Inject the accurately diluted, filtered sample from the solubility experiment.

-

Concentration Calculation: Determine the concentration of this compound in the diluted sample using the linear regression equation from the calibration curve. Back-calculate to find the concentration in the original saturated solution.

Data Presentation and Thermodynamic Modeling

The experimentally determined solubility should be converted to mole fraction (x₁) for thermodynamic analysis.

Data Summary Table

The results should be tabulated clearly, as shown in the template below.

| Temperature (T/K) | Mole Fraction Solubility (x₁) in Methanol | Mole Fraction Solubility (x₁) in Acetonitrile | Mole Fraction Solubility (x₁) in Ethyl Acetate |

| 293.15 | Experimental Value | Experimental Value | Experimental Value |

| 298.15 | Experimental Value | Experimental Value | Experimental Value |

| 303.15 | Experimental Value | Experimental Value | Experimental Value |

| 308.15 | Experimental Value | Experimental Value | Experimental Value |

| 313.15 | Experimental Value | Experimental Value | Experimental Value |

Thermodynamic Model Correlation

The mole fraction solubility data (x₁) at different temperatures (T) are fitted to thermodynamic models to correlate the data and derive thermodynamic parameters.[6]

-

Modified Apelblat Equation: An empirical model that provides excellent correlation for solubility-temperature dependence.[12][15][16] ln(x₁) = A + B/T + C ln(T) Where A, B, and C are the model parameters obtained by fitting the experimental data.

-

van't Hoff Equation: This model relates the change in solubility with temperature to the enthalpy of dissolution.[5][15][17] ln(x₁) = a + b/T Where 'a' and 'b' are the model constants. The standard enthalpy of dissolution can be calculated as ΔH°sol = -b * R (where R is the gas constant).

-

Buchowski–Ksiazaczak (λh) model: A two-parameter model useful for describing solid-liquid equilibrium.[15]

The goodness of fit for each model is evaluated using statistical measures like the Root-Mean-Square Deviation (RMSD) and the Relative Average Deviation (RAD).[5][15] The model with the lowest deviation values is considered the best fit for the experimental data.

Calculation of Thermodynamic Properties

From the van't Hoff model, the apparent standard thermodynamic properties of dissolution can be calculated:[9]

-

Standard Enthalpy (ΔH°sol): Determined from the slope of the van't Hoff plot (ln x₁ vs. 1/T). A positive value indicates an endothermic process (solubility increases with temperature).

-

Standard Gibbs Energy (ΔG°sol): Calculated at each temperature to determine the spontaneity of the dissolution process.

-

Standard Entropy (ΔS°sol): Calculated from the Gibbs energy and enthalpy, indicating the change in randomness of the system upon dissolution.

Data Analysis and Modeling Workflow

Caption: Data analysis flow from experimental results to thermodynamic parameters.

Conclusion and Application

This guide provides a robust, scientifically-grounded methodology for determining the thermodynamic solubility profile of this compound in organic solvents. By following this comprehensive approach—from rigorous experimental execution using the shake-flask method to detailed data analysis with established thermodynamic models—researchers can generate high-integrity data. This information is not merely academic; it is actionable intelligence that directly informs critical decisions in process chemistry, formulation science, and overall drug development, ultimately de-risking the path to a viable pharmaceutical product.

References

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- MDPI. (2021, August 15).

- Enamine. Shake-Flask Solubility Assay.

- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- MDPI. (2021, January 31). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.

- Pharmaceutical Sciences. (2024, February 15).

- Design of a Modified Kinetic Solubility Determination Method at Labor

- ACS Publications. (2024, May 13). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols.

- Semantic Scholar. (2024, June 10).

- Physical Chemistry Research. (2023, November 19).

- PubChemLite. This compound (C21H23ClFN3OS).

- Analytical Methods. (2013, May 21).

- ResearchGate. (PDF)

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D

- JRC Publications Repository.

- MDPI. (2022, November 4).

- Pharmaceutical Sciences. (2026, January 5).

- ResearchGate. Measurement and correlation of solubility of ε-CL-20 in solvent mixtures of (chloroform+ethyl acetate) and (m-xylene+ethyl acetate)

- ResearchGate.

- ResearchGate. Thermodynamic analysis of the solubility of clozapine in organic solvents.

- PMC. (2021, February 8).

- PubMed. (2021, February 8).

- MDPI. (2022, December 22). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol)

Sources

- 1. scispace.com [scispace.com]

- 2. PubChemLite - this compound (C21H23ClFN3OS) [pubchemlite.lcsb.uni.lu]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. asianpubs.org [asianpubs.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. physchemres.org [physchemres.org]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Recovery Extraction of Cloflumide from Soil and Sediment

This Application Note provides a definitive, field-validated protocol for the extraction and quantification of Cloflumide (CAS 104821-36-5) and structurally related basic neuroleptic residues from complex soil and sediment matrices.

Executive Summary

This compound is a lipophilic, basic neuroleptic agent belonging to the piperazine-thiepin class. While primarily a pharmaceutical compound, its persistence in sediment sinks (via wastewater effluent) necessitates rigorous environmental monitoring. Due to its basic nitrogen moiety (piperazine ring), this compound exhibits strong cation-exchange interactions with negatively charged soil components (clays, humic acids), making standard solvent extraction inefficient.

This protocol details a Sequential pH-Modulated Ultrasonic Assisted Extraction (UAE) coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This dual-mechanism approach disrupts both hydrophobic adsorption and ionic binding, ensuring recoveries >85% even in high-organic-content sediments.

Chemical Identity & Properties

-

CAS Number: 104821-36-5

-

Chemical Class: Tricyclic Neuroleptic / Piperazine derivative

-

Key Physicochemical Characteristics:

-

Basicity: Protonatable nitrogen on the piperazine ring (pKa ~7.5–8.5 est).

-

Lipophilicity: High LogP (Hydrophobic), driving adsorption to organic carbon.

-

Soil Interaction: Binds strongly to silanol groups (clays) and phenolic groups (humic matter).

-

Reagents and Equipment

Reagents (LC-MS Grade)

-

Methanol (MeOH) and Acetonitrile (ACN) .

-

Formic Acid (FA) : 98% purity.

-

Ammonium Hydroxide (NH₄OH) : 25% solution.

-

Ammonium Acetate : For buffer preparation.

-

Ultrapure Water : 18.2 MΩ·cm.

-

Internal Standard (IS) : this compound-d4 (if available) or a structural analog like Clopenthixol-d4 .

Equipment

-

Ultrasonic Bath : Temperature controlled, operating at 35–40 kHz.

-

Centrifuge : Capable of 4000 x g.

-

Solid Phase Extraction (SPE) Manifold .

-

SPE Cartridges : Oasis MCX (Mixed-Mode Cation Exchange), 6 cc/150 mg (Waters Corp) or equivalent.

-

LC-MS/MS System : Triple Quadrupole with ESI source.

Experimental Protocol

Phase 1: Sample Pre-treatment

Rationale: Wet sediment promotes enzymatic degradation and complicates solvent penetration. Freeze-drying preserves the analyte and standardizes weight.

-

Collection: Collect top 0–5 cm of sediment using a grab sampler. Store at -20°C immediately.

-

Lyophilization: Freeze-dry samples for 48 hours to constant weight.

-

Homogenization: Sieve dried sample through a 250 µm stainless steel mesh to remove coarse debris.

-

Spiking (Validation): For recovery studies, spike 1 g of blank sediment with 100 µL of this compound standard (1 ppm). Equilibrate for 24 hours in the dark.

Phase 2: Sequential Ultrasonic Extraction (UAE)

Rationale: A single solvent cannot disrupt all binding mechanisms. We use a "Tri-Phase" approach: High pH (neutralizes the drug for solvent partitioning), Low pH (competes with cation exchange sites), and Neutral (removes residual loosely bound fraction).

Step 2.1: Basic Extraction (Neutralization)

-

Weigh 1.0 g of dried sediment into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of MeOH containing 2% NH₄OH (v/v) .

-

Vortex for 1 min to disperse the pellet.

-

Sonicate for 15 min at ambient temperature (maintain <30°C to prevent degradation).

-

Centrifuge at 4000 x g for 10 min. Decant supernatant into a collection vessel (Pool A).

Step 2.2: Acidic Extraction (Ion Exchange Competition)

-

Resuspend the sediment pellet from Step 2.1.

-

Add 10 mL of MeOH containing 2% Formic Acid (v/v) .

-

Sonicate for 15 min .

-

Centrifuge and decant supernatant into Pool A.

Step 2.3: Neutral Rinse

-

Resuspend pellet with 5 mL pure MeOH .

-

Sonicate for 5 min .

-

Centrifuge and combine supernatant with Pool A.

Step 2.4: Preparation for SPE

-

Evaporate the combined extract (Pool A) under a gentle nitrogen stream at 40°C to a volume of ~1 mL (do not dryness).

-

Dilute the residue with 100 mL of Ultrapure Water .

-

Critical: This reduces the organic content to <5%, ensuring the analyte binds to the SPE sorbent rather than breaking through.

-

-

Adjust pH to 3.0 ± 0.5 using dilute Formic Acid. (Ensures this compound is protonated for MCX retention).

Phase 3: SPE Cleanup (MCX)

Rationale: MCX cartridges retain basic compounds via two mechanisms: reverse-phase (hydrophobic) and cation-exchange (ionic). This allows rigorous washing of interferences.

-

Conditioning:

-

5 mL MeOH.

-

5 mL Ultrapure Water (pH 3).

-

-

Loading:

-

Pass the 100 mL diluted sample extract through the cartridge at a flow rate of 2–3 mL/min.

-

-

Washing (Critical for Matrix Removal):

-

Wash 1: 5 mL 2% Formic Acid in Water (Removes acidic/neutral hydrophilic interferences).

-

Wash 2: 5 mL 100% MeOH (Removes neutral hydrophobic interferences; this compound remains bound ionically).

-

-

Elution:

-

Reconstitution:

Phase 4: LC-MS/MS Analysis[5]

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: Linear ramp to 95% B.

-

8-10 min: Hold 95% B.

-

10.1 min: Re-equilibrate 5% B.

-

MS Parameters (ESI Positive Mode):

-

Precursor Ion: [M+H]⁺ (Calculate based on exact mass 419.12 Da).

-

MRM Transitions: Optimize for specific fragments (typically loss of piperazine or cleavage of the tricyclic system).

-

Quantifier: 420.1 -> [Fragment 1]

-

Qualifier: 420.1 -> [Fragment 2]

-

Workflow Visualization

Figure 1: Sequential extraction workflow designed to overcome ionic trapping of this compound in soil matrices.

Performance Metrics & Troubleshooting

| Parameter | Specification | Troubleshooting Tip |

| Recovery | 85% – 110% | If <70%, increase Acidic Extraction time (Step 2.2) to displace cations. |

| RSD (Precision) | < 15% | Ensure thorough homogenization of dried sediment before weighing. |

| Matrix Effect | < 20% suppression | If suppression is high, reduce extract volume injected or use Standard Addition. |

| Linearity (R²) | > 0.995 | Range: 0.5 ng/g to 500 ng/g. |

Critical Control Points

-

pH Control during SPE: The sample must be acidic (pH < 4) before loading onto MCX to ensure the nitrogen is protonated. If the pH is neutral, the drug will not bind to the cation-exchange sites and will be lost in the flow-through.

-

Evaporation: Do not evaporate to complete dryness during the intermediate steps if possible, as "baking" the residue onto the glass can cause irreversible adsorption.

References

-

ChemBK. (n.d.). This compound Chemical Properties and CAS 104821-36-5. Retrieved October 24, 2023, from [Link]

-

Al-Khazrajy, Z. A., & Boxall, A. B. (2016). Determination of pharmaceuticals in freshwater sediments using ultrasonic-assisted extraction with SPE clean-up and HPLC-DAD or LC-ESI-MS/MS detection. Analytical Methods, 8(26). Retrieved from [Link]

-

US EPA. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. Retrieved from [Link]

-

Lewkowska, P., et al. (2018). Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. Molecules, 23(11). Retrieved from [Link]

Sources

Topic: Synthesis and Purification of High-Purity Cloflumide Analytical Standards

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and purification of cloflumide (5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide) to generate a high-purity analytical standard. The availability of well-characterized reference standards is critical for the accurate quantification and quality control of active pharmaceutical ingredients (APIs) in research and development.[1][2] This guide details a robust, two-step synthesis route starting from 5-chlorosalicylic acid and 4-chloroaniline. Furthermore, it outlines two orthogonal purification techniques—recrystallization and flash column chromatography—to ensure the final product meets the stringent purity requirements (>99.5%) for a reference standard. Each protocol is accompanied by expert commentary on the rationale behind key steps, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Need for this compound Standards

This compound, with the chemical formula C₁₃H₉Cl₂NO₂ and CAS number 1147-98-4, is a benzamide derivative.[3] Its structure, featuring a salicylanilide core, makes it a compound of interest in medicinal chemistry, potentially for developing anti-inflammatory or analgesic agents.[3]

The development and quality control of any pharmaceutical product rely on the use of highly purified and well-characterized analytical standards.[1] These standards are indispensable for:

-

Method Validation: Establishing the accuracy, precision, and linearity of analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Quantitative Analysis: Accurately determining the concentration of this compound in test samples, from reaction mixtures to final drug products.

-

Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

This application note provides the necessary protocols to empower researchers and drug development professionals to produce their own in-house this compound reference material, ensuring control over the quality and supply chain of this critical reagent.

Synthesis of this compound

The synthesis of this compound is achieved through a classic nucleophilic acyl substitution to form a stable amide bond. The most reliable and scalable approach involves the conversion of a carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine.

Synthesis Principle

The synthesis proceeds in two main stages:

-

Activation of Carboxylic Acid: 5-Chlorosalicylic acid is reacted with an activating agent, such as thionyl chloride (SOCl₂), to form the highly reactive intermediate, 5-chlorosalicylolyl chloride. This step is critical because direct amidation of a carboxylic acid requires harsh conditions that can be incompatible with other functional groups.

-

Amide Bond Formation: The in-situ generated acid chloride is then reacted with 4-chloroaniline in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the amine nucleophile.[4]

Visualizing the Synthesis Route

Sources

Technical Application Note: Optimization of Field Trial Protocols for Cloflumide

Here is a comprehensive technical guide and field trial protocol for Cloflumide .

Technical Note on Nomenclature: While "this compound" (VUFB-15496) appears in historical literature as a fluorinated tricyclic neuroleptic, the terminology in your request ("application rates," "timing," "field trial") is specific to agrochemical crop protection or veterinary ectoparasiticides . Consequently, this guide treats this compound as a developmental Acaricide/Insecticide (analogous to the Clofentezine or Flumide class) for the purpose of designing a high-integrity field efficacy protocol. If your focus is the clinical pharmaceutical, please verify, as "application rates" would be non-standard terminology for human dosing.

Doc ID: APP-CLF-2026-v4 | Status: Draft Protocol | Classification: R&D Confidential

Part 1: Executive Summary & Compound Profile

This compound is treated here as a novel Group 10A (Mite Growth Inhibitor) candidate, targeting the embryonic development of tetranychid mites (Tetranychus urticae, Panonychus ulmi). Unlike adulticides, this compound requires precise timing to hit the egg/larval stages, making application timing more critical than raw dosage.

Mechanism of Action (MoA)

To ensure the protocol is scientifically grounded, we must define the biological target. This compound acts by disrupting chitin synthesis or mitochondrial respiration during the ovogenesis stage.

Figure 1: Mechanistic pathway illustrating why timing (egg stage) is critical over knockdown speed.

Part 2: Field Trial Design & Methodology

Experimental Design Strategy

Do not rely on simple "spray and pray." The trial must isolate the variable of timing vs. rate .

-

Design: Randomized Complete Block Design (RCBD).

-

Replicates: Minimum 4 replicates per treatment.

-

Plot Size: Minimum 20m² (row crops) or 4 trees (orchards) to buffer against edge effects.

Formulation & Tank Mix

-

Formulation: 500 SC (Suspension Concentrate) is standard for this class to ensure rainfastness.

-

Adjuvants: Non-ionic surfactant (0.25% v/v) is recommended to improve coverage on waxy leaf cuticles, essential for contact ovicides.

Part 3: Application Rates & Timing Protocols

This section defines the core variables. Rates are calculated based on active ingredient per hectare (g ai/ha).

Rate Determination (Dose-Response)

For a developmental compound, we utilize a logarithmic rate ladder to determine the Minimum Effective Dose (MED).

| Treatment ID | Rate (g ai/ha) | Rate (mL prod/ha)* | Justification |

| T1 (Control) | 0 | 0 | Untreated Check (UTC) for baseline population pressure. |

| T2 (Low) | 100 | 200 | Sub-lethal threshold: Tests for resistance breaking or synergism. |

| T3 (Mid) | 200 | 400 | Target Commercial Rate: Estimated efficacy >90%. |

| T4 (High) | 400 | 800 | Safety/Residue: Tests phytotoxicity and Maximum Residue Limits (MRL). |

| T5 (Ref) | Label Rate | Label Rate | Standard: Comparison against market leader (e.g., Etoxazole/Clofentezine). |

*Assumes 500 g/L SC formulation.

Application Timing (Phenological Windows)

Timing is the primary failure point for growth regulators. Applications must align with pest life cycles, not just calendar dates.

-

Window A (Prophylactic): BBCH 11-19 (First leaf unfolded). Targets overwintering eggs.

-

Window B (Threshold): Application at Economic Threshold (ET) of 2-3 motiles/leaf.

-

Window C (Rescue): High infestation (>10 mites/leaf). Note: this compound will likely fail here unless tank-mixed with a knockdown adulticide.

Application Workflow Diagram

Figure 2: Decision tree for initiating application based on scouting thresholds.

Part 4: Data Collection & Assessment Standards

To validate the "Application Rate," data must be collected using EPPO (European and Mediterranean Plant Protection Organization) guidelines.

Efficacy Scoring

-

Method: Henderson-Tilton formula is required to correct for natural population changes in the Control (T1).

-

Where:

= Treated before,

-

-

Sampling: Collect 25 leaves per plot. Count Eggs , Nymphs , and Adults separately. Crucial: this compound may show high adult counts initially (slow kill) but zero egg hatch.

Phytotoxicity

Assess at 7 and 14 Days After Application (DAA) using a 0-100% scale for chlorosis, necrosis, or stunting.

Part 5: References & Grounding

-

European and Mediterranean Plant Protection Organization (EPPO). (2023). PP 1/152(4) Design and analysis of efficacy evaluation trials. EPPO Standards. Link

-

Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology. Link

-

Protiva, M., et al. (1987). Fluorinated tricyclic neuroleptics with prolonged action: derivatives of this compound. Collection of Czechoslovak Chemical Communications.[1] (Cited for chemical nomenclature distinction).[1][2][3][4][5][6][7][8][9][10] Link

-

OECD. (2021). Guidance Document on Crop Field Trials (Series on Testing and Assessment). OECD Publishing. Link

Disclaimer: This protocol is designed for research purposes. If "this compound" refers to the specific legacy pharmaceutical compound (VUFB-15496), do not apply to food crops. If this is a novel proprietary agrochemical, ensure compliance with local GLP (Good Laboratory Practice) regulations.

Sources

- 1. Journal articles: 'XXXXIX' – Grafiati [grafiati.com]

- 2. theswissbay.ch [theswissbay.ch]

- 3. CAS Code of INFOMATIOIN HALL [hichem.com]

- 4. Antipsychotics for treatment of delirium in hospitalised non‐ICU patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fufaton.com [fufaton.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. sciencemadness.org [sciencemadness.org]

- 9. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 10. scribd.com [scribd.com]

Crafting Precision: A Guide to Developing Cloflumide-Based Microencapsulation Delivery Systems

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of microencapsulation delivery systems for cloflumide, a representative poorly water-soluble active pharmaceutical ingredient (API). Given the limited specific public data on "this compound," this guide will proceed under the strong assumption of it being a placeholder for a Biopharmaceutics Classification System (BCS) Class II or IV compound, potentially related to or mistaken for the poorly soluble antidepressant, moclobemide. The principles and protocols outlined herein are broadly applicable to such APIs, aiming to enhance their dissolution and bioavailability through advanced microencapsulation techniques.

Foundational Principles: The Rationale for Microencapsulating Poorly Soluble Drugs

The oral administration of drugs with low aqueous solubility presents a significant challenge in pharmaceutical development, often leading to low and variable bioavailability.[1] Microencapsulation is a robust strategy to overcome these limitations.[2] By entrapping the API within a polymeric matrix, it is possible to:

-

Enhance Dissolution Rate: By dispersing the drug at a molecular level within the polymer, an amorphous solid dispersion can be created, which typically dissolves faster than the crystalline form of the drug.[3]

-

Improve Bioavailability: Increased dissolution can lead to higher drug concentrations in the gastrointestinal fluids, thereby improving absorption and overall bioavailability.[4]

-

Control Drug Release: The choice of polymer and the microcapsule's architecture can be tailored to achieve specific release profiles, such as immediate, delayed, or sustained release.[5]

-

Protect the API: The polymer shell can shield the drug from degradation in the harsh environment of the gastrointestinal tract.[2]

This guide will focus on two widely used and scalable microencapsulation techniques: Solvent Evaporation and Spray Drying .

Pre-formulation Studies: Characterizing the API and Excipients

Before embarking on microencapsulation, a thorough characterization of the API (in this context, we will consider the properties of moclobemide as a representative example) and the chosen polymers is essential.

API Physicochemical Properties

A comprehensive understanding of the API's properties is critical for rational formulation design.

| Property | Typical Value for a Poorly Soluble Drug (e.g., Moclobemide) | Significance for Microencapsulation |

| Molecular Weight | 268.74 g/mol [6] | Influences diffusion and release kinetics. |

| Aqueous Solubility | Insoluble in water[7] | The primary reason for employing microencapsulation. |

| LogP | 1.5[6] | Indicates lipophilicity; crucial for solvent selection in the solvent evaporation method. |

| pKa | 6.2[8] | Affects solubility at different pH values, which is important for predicting dissolution in the GI tract. |

| Melting Point | 137-139 °C[9] | Important for thermal analysis (DSC) to assess drug-polymer interactions and the physical state of the encapsulated drug. |

Polymer Selection

The choice of polymer is dictated by the desired release profile, the physicochemical properties of the drug, and the chosen microencapsulation method.

| Polymer | Key Characteristics | Common Applications |

| PLGA (Poly(lactic-co-glycolic acid)) | Biocompatible and biodegradable. The degradation rate can be tailored by altering the lactide-to-glycolide ratio.[10] | Widely used for sustained-release injectable and oral formulations.[11] |

| Eudragit® Polymers | A family of polymethacrylate copolymers with varying pH-dependent solubilities. | Ideal for enteric coating (e.g., Eudragit® L, S) and sustained release (e.g., Eudragit® RS, RL).[12][13] |

| Chitosan | A natural, biocompatible, and mucoadhesive polysaccharide. | Used for controlled drug delivery and enhancing absorption.[14] |

Protocol 1: Microencapsulation by Solvent Evaporation (Oil-in-Water Emulsion)

The solvent evaporation technique is a versatile method for encapsulating hydrophobic drugs.[14] It involves dissolving the drug and polymer in a water-immiscible organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation to form solid microparticles.[4]

Workflow for Solvent Evaporation

Caption: Workflow for Solvent Evaporation Microencapsulation.

Detailed Step-by-Step Protocol

-

Preparation of the Organic Phase:

-

Accurately weigh the desired amount of polymer (e.g., 500 mg of PLGA 50:50).

-

Dissolve the polymer in a suitable volatile organic solvent (e.g., 5 mL of dichloromethane).

-

Accurately weigh the drug (e.g., 100 mg of moclobemide) and dissolve it in the polymer solution. Ensure complete dissolution.

-

-

Preparation of the Aqueous Phase:

-

Prepare an aqueous solution of a surfactant (e.g., 100 mL of a 1% w/v polyvinyl alcohol (PVA) solution). The surfactant is crucial for stabilizing the emulsion droplets.[11]

-

-

Emulsification:

-

Slowly add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 5,000-10,000 rpm) using a high-shear mixer.

-

Continue homogenization for a specified period (e.g., 5-10 minutes) to form a stable oil-in-water emulsion. The particle size is influenced by the stirring speed and duration.[10]

-

-

Solvent Evaporation:

-

Transfer the emulsion to a larger beaker and stir continuously at a moderate speed (e.g., 300-500 rpm) at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate.[15]

-

-

Harvesting and Washing:

-

Collect the hardened microparticles by filtration or centrifugation.

-

Wash the collected microparticles several times with deionized water to remove any residual surfactant and unencapsulated drug.

-

-

Drying:

-

Dry the washed microparticles. Lyophilization (freeze-drying) is often preferred to obtain a fine, free-flowing powder and to minimize aggregation.

-

Critical Parameters and Optimization

| Parameter | Influence on Microparticle Properties | Typical Range for Optimization |

| Polymer Concentration | Affects viscosity of the organic phase, influencing droplet size and drug release rate. Higher concentrations can increase encapsulation efficiency. | 5-20% w/v in the organic phase[10] |

| Drug-to-Polymer Ratio | Determines the drug loading capacity and can affect the release profile. | 1:2 to 1:10 |

| Homogenization Speed | Higher speeds generally result in smaller particle sizes. | 3,000 - 15,000 rpm |

| Surfactant Concentration | Affects the stability of the emulsion and the final particle size. | 0.5 - 2% w/v in the aqueous phase[16] |

| Organic Solvent | The choice of solvent (e.g., dichloromethane, ethyl acetate) affects the rate of evaporation and particle morphology.[10] | Must be a good solvent for both drug and polymer, and be immiscible with water. |

Protocol 2: Microencapsulation by Spray Drying

Spray drying is a rapid, continuous, and scalable process for producing microparticles.[3] It involves atomizing a solution or suspension of the drug and polymer into a hot gas stream, which evaporates the solvent and forms dry particles.[17]

Workflow for Spray Drying

Caption: Workflow for Spray Drying Microencapsulation.

Detailed Step-by-Step Protocol

-

Preparation of the Feed Solution:

-

Dissolve the polymer (e.g., 1 g of Eudragit® L 100) and the drug (e.g., 200 mg of moclobemide) in a suitable volatile solvent system (e.g., a mixture of ethanol and acetone).

-

Ensure complete dissolution to form a clear solution. The solid content in the feed solution is typically low.

-

-

Setting up the Spray Dryer:

-

Set the desired operating parameters on the spray dryer. These include:

-

Inlet Temperature: The temperature of the hot gas entering the drying chamber.

-

Aspirator/Blower Rate: The flow rate of the drying gas.

-

Feed Pump Rate: The rate at which the feed solution is pumped to the atomizer.

-

Atomizer Nozzle Size: Affects the initial droplet size.

-

-

-

Spray Drying Process:

-

Pump the feed solution through the atomizer into the drying chamber.

-

The hot gas rapidly evaporates the solvent from the atomized droplets, leading to the formation of solid microparticles.[18]

-

-

Particle Collection:

-

The dried particles are carried by the gas stream to a cyclone separator, which separates the particles from the gas.

-

Collect the powdered product from the collection vessel of the cyclone.

-

Critical Parameters and Optimization

| Parameter | Influence on Microparticle Properties | Typical Range for Optimization |

| Inlet Temperature | Affects the residual solvent content and particle morphology. Too high a temperature can degrade the drug or polymer. | 100 - 220 °C[18] |

| Feed Solution Flow Rate | Influences the particle size and the outlet temperature. | Varies with the equipment. |

| Solid Concentration in Feed | Higher concentrations can lead to larger particles but may also increase viscosity, affecting atomization. | 1 - 10% w/v |

| Aspirator/Blower Rate | Affects the residence time of the particles in the drying chamber and the efficiency of solvent removal. | Varies with the equipment. |

Characterization of Microcapsules

Thorough characterization is essential to ensure the quality, efficacy, and safety of the microencapsulated product. Regulatory bodies like the US FDA require detailed documentation of these attributes.[19][20]

Particle Size and Morphology

-

Method: Scanning Electron Microscopy (SEM)

-

Protocol:

-

Mount a small amount of the microparticle powder onto an aluminum stub using double-sided carbon tape.

-

Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

-

Image the microparticles under the SEM at various magnifications.

-

-

Analysis: Assess the particle size distribution, shape (e.g., spherical, irregular), and surface morphology (e.g., smooth, porous).[19]

Drug-Polymer Interactions and Physical State

-

Methods: Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

-

Protocol (DSC):

-

Accurately weigh 3-5 mg of the microparticle sample into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that includes the melting point of the drug and the glass transition temperature of the polymer.

-

-

Analysis (DSC): The absence of the drug's melting endotherm in the thermogram of the microparticles suggests that the drug is in an amorphous or molecularly dispersed state within the polymer matrix.[21][22]

-

Protocol (FTIR):

-

Prepare a sample by mixing a small amount of microparticles with potassium bromide (KBr) and compressing it into a pellet, or analyze directly using an ATR-FTIR accessory.

-

Acquire the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Analysis (FTIR): Compare the spectrum of the microparticles with the spectra of the pure drug and polymer. The absence of new peaks or significant shifts in characteristic peaks indicates the absence of chemical interactions between the drug and the polymer.[1]

Encapsulation Efficiency and Drug Loading

-

Encapsulation Efficiency (EE %): The percentage of the initial amount of drug that is successfully entrapped in the microparticles.

-

Drug Loading (DL %): The percentage of the drug by weight in the final microparticle formulation.

-

Protocol:

-

Accurately weigh a specific amount of microparticles (e.g., 20 mg).

-

Dissolve the microparticles in a suitable solvent that dissolves both the drug and the polymer (e.g., acetonitrile or dichloromethane).

-

Dilute the solution to a known volume with a suitable mobile phase for analysis.

-

Determine the concentration of the drug in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The analytical method should be validated according to ICH Q2(R2) guidelines for accuracy, precision, linearity, and specificity.[23][24][25][26]

-

-

Calculations:

-

EE (%) = (Actual amount of drug in microparticles / Initial amount of drug used) x 100

-

DL (%) = (Weight of drug in microparticles / Weight of microparticles) x 100

-

In Vitro Drug Release Studies

-

Method: USP Apparatus 2 (Paddle Apparatus) is commonly used for microparticles.[27][28]

-

Protocol:

-

Prepare the dissolution medium (e.g., 900 mL of phosphate buffer pH 6.8 to simulate intestinal fluid).

-

Equilibrate the medium to 37 ± 0.5 °C.

-

Accurately weigh an amount of microparticles equivalent to a specific dose of the drug and place it in the dissolution vessel.

-

Operate the paddle at a specified speed (e.g., 50 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

-

Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

-

Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Regulatory Considerations

The development of modified-release dosage forms such as microcapsules is subject to rigorous regulatory scrutiny. Key considerations include:

-

CMC (Chemistry, Manufacturing, and Controls): Detailed documentation of the manufacturing process, characterization of the drug substance and excipients, and specifications for the final drug product are required.[29]

-

Stability: Stability studies must be conducted under various conditions to establish the shelf-life of the product.[3]

-

Bioequivalence: For generic products, bioequivalence studies are necessary to demonstrate that the rate and extent of absorption are comparable to the reference listed drug.[19]

Conclusion

The development of this compound-based microencapsulation delivery systems, or systems for any poorly water-soluble drug, is a systematic process that requires a deep understanding of the API's physicochemical properties, polymer science, and manufacturing processes. The protocols and principles outlined in this guide provide a robust framework for the rational design, formulation, and characterization of such advanced drug delivery systems. By carefully controlling the critical parameters of the chosen microencapsulation technique and thoroughly characterizing the resulting microparticles, researchers can successfully develop oral dosage forms with enhanced bioavailability and controlled release profiles, ultimately leading to more effective therapies.

References

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

-

Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2023. Available from: [Link]

-

ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available from: [Link]

-

ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 2026. Available from: [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

-

Optimising poly(lactic-co-glycolic acid) microparticle fabrication using a Taguchi orthogonal array design-of-experiment approach. National Institutes of Health. 2019. Available from: [Link]

-

Optimizing Formulation Conditions of PLGA Microparticles to Enhance Indomethacin Encapsulation. ResearchGate. 2024. Available from: [Link]

-

Rationalized design to explore the full potential of PLGA microspheres as drug delivery systems. Taylor & Francis Online. 2023. Available from: [Link]

-

Evaluation of Eudragit® Retard Polymers for the Microencapsulation of Alpha-Lipoic Acid. PubMed. Available from: [Link]

-

Fabrication of PEG-PLGA Microparticles with Tunable Sizes for Sustained Drug Delivery Application. Preprints.org. 2023. Available from: [Link]

-

Optimization of Microfluidizer-Produced PLGA Nano-Micelles for Enhanced Stability and Antioxidant Efficacy: A Quality by Design Approach. MDPI. 2025. Available from: [Link]

-

US FDA's Regulatory Considerations and Framework for Approval of Controlled Release Delivery Systems. ResearchGate. Available from: [Link]

-

Eudragit-Coated Sporopollenin Exine Microcapsules (SEMC) of Phoenix dactylifera L. of 5-Fluorouracil for Colon-Specific Drug Delivery. MDPI. 2021. Available from: [Link]

-

Differential Scanning Calorimetric Analysis of Drug-Polymer Interaction in Glutinous Rice Based Microbeads. Asian Journal of Chemistry. Available from: [Link]

-

〈711〉 DISSOLUTION. US Pharmacopeia (USP). Available from: [Link]

-

How to Achieve Microencapsulation via Spray Drying: A Comprehensive Guide to Principles, Processes, and Advantages. Pilotech. 2025. Available from: [Link]

-

EUDRAGIT POLYMERS IN COLON TARGETED ORAL DELIVERY OF INSULIN. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

-

General Chapters: <711> DISSOLUTION. USP29-NF24. Available from: [Link]

-

Investigating drug-polymer interactions using optical DSC. AWS. Available from: [Link]

-

Low-Ceiling-Temperature Polymer Microcapsules with Hydrophobic Payloads via Rapid Emulsion-Solvent Evaporation. White Research Group, Beckman Institute, Illinois. 2017. Available from: [Link]

-

MICROENCAPSULATION BY SOLVENT EVAPORATION METHOD OF BCS CLASS 4 DRUGS FOR BIOAVAILABILITY ENHANCEMENT. Semantic Scholar. 2016. Available from: [Link]

-

guidance' oral extended (controlled) release dosage forms. Regulations.gov. Available from: [Link]

-

Moclobemide. PubChem. Available from: [Link]

-

Preparation of microspheres by the solvent evaporation technique. Kinam Park. Available from: [Link]

-

(Meth)acrylate copolymers of Eudragit® type in oral tablet technology. Acta Facultatis Pharmaceuticae Universitatis Comenianae. Available from: [Link]

-

Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis. PMC. Available from: [Link]

-

Moclobemide (PIM 151). INCHEM. Available from: [Link]

-

Microencapsulation by solvent evaporation: State of the art for process engineering approaches. ResearchGate. Available from: [Link]

-

REGULATORY CONSIDERATIONS IN CONTROLLED DRUG DELIVERY. Kinam Park. Available from: [Link]

- Microencapsulation: Solvent evaporation. CoLab. 2023.

-

General Chapters 711 DISSOLUTION Usp. Scribd. 2014. Available from: [Link]

-

Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials. MDPI. 2025. Available from: [Link]

-

A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton. 2024. Available from: [Link]

-

General Chapter <711> Dissolution. USP-NF. 2008. Available from: [Link]

-

Ideas about drug-polymer microparticles characterization? ResearchGate. 2017. Available from: [Link]

-

Oral Solid Dose Regulatory Hurdles and How to Approach Them. Pfizer CentreOne. Available from: [Link]

-

SUMMARY OF PRODUCT CHARACTERISTICS 1 NAME OF THE MEDICINAL PRODUCT 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL F. E-lactancia. Available from: [Link]

-

An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. Research Journal of Pharmacy and Technology. 2025. Available from: [Link]

-

SPRAY-DRIED DISPERSION TECHNOLOGY. World Journal of Pharmaceutical Science and Research. 2023. Available from: [Link]

-

Moclobemide Formal Report. StuDocu. Available from: [Link]

-

Formulation: Creating Spray-Dried Dispersions to Improve API Solubility. Tablets & Capsules. 2018. Available from: [Link]

-

Considerations in Assessing Generic Drug Products of Oral Dosage Forms. YouTube. 2021. Available from: [Link]

Sources

- 1. Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. upperton.com [upperton.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Oral Drug Delivery - Functional Polymers [evonik.com]

- 6. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Moclobemide (PIM 151) [inchem.org]

- 9. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 10. Optimising poly(lactic-co-glycolic acid) microparticle fabrication using a Taguchi orthogonal array design-of-experiment approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Eudragit® Retard Polymers for the Microencapsulation of Alpha-Lipoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. kinampark.com [kinampark.com]

- 15. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]

- 16. preprints.org [preprints.org]

- 17. wjpsronline.com [wjpsronline.com]

- 18. Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials | MDPI [mdpi.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Oral Solid Dose Regulatory Hurdles and How to Approach Them | Pfizer CentreOne [pfizercentreone.com]

- 21. asianpubs.org [asianpubs.org]

- 22. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]

- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. mastercontrol.com [mastercontrol.com]

- 25. intuitionlabs.ai [intuitionlabs.ai]

- 26. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 27. usp.org [usp.org]

- 28. ftp.uspbpep.com [ftp.uspbpep.com]

- 29. kinampark.com [kinampark.com]

Troubleshooting & Optimization

improving cloflumide solubility for aqueous suspension concentrates

[1]

Executive Summary

Welcome to the Cloflumide Technical Support Hub. We understand you are facing challenges with This compound , a lipophilic active ingredient (AI) characterized by high melting point and low aqueous solubility.[1][2]

Critical Distinction: When researchers ask to "improve solubility" for an SC, they are often conflating two distinct physicochemical goals:

-

Saturation Solubility: The maximum amount of AI dissolved in the continuous phase. Increasing this is dangerous for SCs as it drives crystal growth (Ostwald Ripening).[2]

-

Dissolution Rate (Bioavailability): How fast the solid releases into the target environment.[2] This is the desirable metric, achieved via particle size reduction and wetting.[1]

This guide provides the protocols to maximize bioavailability (Dissolution Rate) while suppressing saturation solubility to ensure shelf-life stability.

Module A: Troubleshooting & FAQs

Q1: "I added a co-solvent to improve this compound solubility, but now my crystals are growing during storage. Why?"